molecular formula C26H14O4 B8146494 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

Cat. No.: B8146494
M. Wt: 390.4 g/mol
InChI Key: DIXBYXCBJOXKBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-iodoisophthalaldehyde and 1,4-diethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is unique due to its specific structure, which provides a balance of rigidity and flexibility. This allows for the formation of highly stable and porous frameworks, making it particularly useful in applications requiring high surface areas and tunable porosity .

Properties

IUPAC Name

5-[2-[4-[2-(3,5-diformylphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14O4/c27-15-23-9-21(10-24(13-23)16-28)7-5-19-1-2-20(4-3-19)6-8-22-11-25(17-29)14-26(12-22)18-30/h1-4,9-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXBYXCBJOXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C=O)C=O)C#CC3=CC(=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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